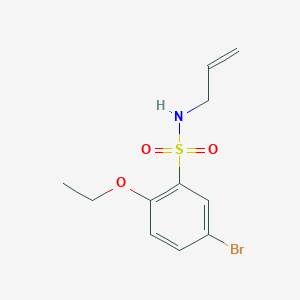
N-allyl-5-bromo-2-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-5-bromo-2-ethoxybenzenesulfonamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in biochemical and physiological research. It is a white crystalline powder with a molecular weight of 314.23 g/mol and a melting point of 102-105°C. AEBSF is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and thrombin, and has been shown to have a wide range of applications in scientific research.
Mechanism of Action
N-allyl-5-bromo-2-ethoxybenzenesulfonamide works by binding to the active site of serine proteases, thereby preventing the protease from cleaving its target substrate. The inhibitor forms a covalent bond with the serine residue in the active site of the protease, which irreversibly inactivates the enzyme.
Biochemical and Physiological Effects
N-allyl-5-bromo-2-ethoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been used to study the regulation of protease activity in cancer cells, as well as the role of serine proteases in blood coagulation and fibrinolysis. N-allyl-5-bromo-2-ethoxybenzenesulfonamide has also been shown to inhibit the activity of the protease urokinase, which is involved in the breakdown of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
N-allyl-5-bromo-2-ethoxybenzenesulfonamide has several advantages as a serine protease inhibitor. It is a potent inhibitor of several serine proteases and has been shown to have a wide range of applications in scientific research. However, there are also limitations to its use. N-allyl-5-bromo-2-ethoxybenzenesulfonamide is not effective against all serine proteases and may have off-target effects on other enzymes. Additionally, the irreversible nature of its inhibition may limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of N-allyl-5-bromo-2-ethoxybenzenesulfonamide in scientific research. One area of interest is the development of more selective serine protease inhibitors that target specific enzymes. Additionally, N-allyl-5-bromo-2-ethoxybenzenesulfonamide may have potential as a therapeutic agent for the treatment of diseases such as cancer, where protease activity plays a role in disease progression. Further research is needed to explore these potential applications of N-allyl-5-bromo-2-ethoxybenzenesulfonamide.
Synthesis Methods
N-allyl-5-bromo-2-ethoxybenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-nitrophenyl ethyl sulfone with allylamine, followed by reduction and subsequent reaction with ethyl iodide. This process yields the final product, N-allyl-5-bromo-2-ethoxybenzenesulfonamide, which can be purified through recrystallization and chromatography.
Scientific Research Applications
N-allyl-5-bromo-2-ethoxybenzenesulfonamide has been widely used in scientific research as a serine protease inhibitor. It has been shown to be effective in inhibiting trypsin, chymotrypsin, and thrombin, among other serine proteases. N-allyl-5-bromo-2-ethoxybenzenesulfonamide has been used in a variety of research applications, including the study of blood coagulation, fibrinolysis, and the regulation of protease activity in cancer cells.
properties
Product Name |
N-allyl-5-bromo-2-ethoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C11H14BrNO3S |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO3S/c1-3-7-13-17(14,15)11-8-9(12)5-6-10(11)16-4-2/h3,5-6,8,13H,1,4,7H2,2H3 |
InChI Key |
IEKCTTIOCAAODN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC=C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



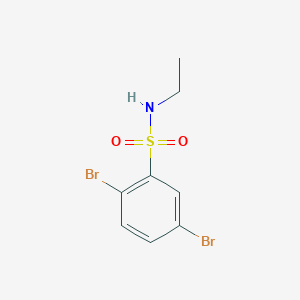

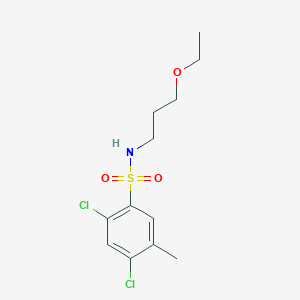

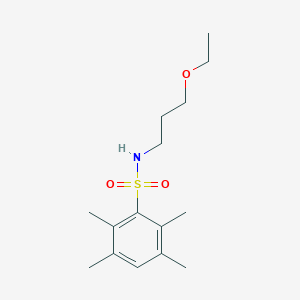
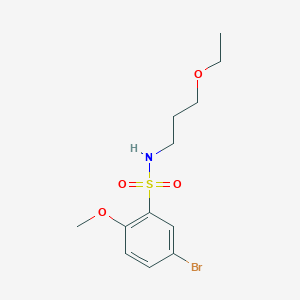
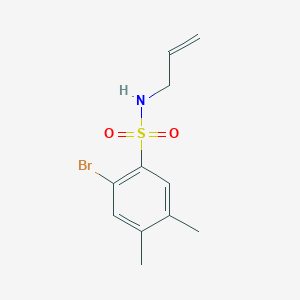
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)

![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)
